Limnazine

Description

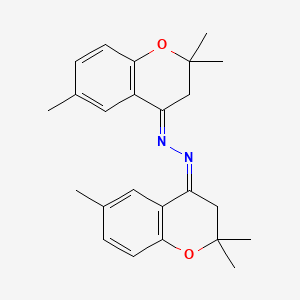

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H28N2O2 |

|---|---|

Molecular Weight |

376.5 g/mol |

IUPAC Name |

(Z)-2,2,6-trimethyl-N-[(E)-(2,2,6-trimethyl-3H-chromen-4-ylidene)amino]-3H-chromen-4-imine |

InChI |

InChI=1S/C24H28N2O2/c1-15-7-9-21-17(11-15)19(13-23(3,4)27-21)25-26-20-14-24(5,6)28-22-10-8-16(2)12-18(20)22/h7-12H,13-14H2,1-6H3/b25-19-,26-20+ |

InChI Key |

AFTOQEMNUXGPLZ-GAHATOAQSA-N |

SMILES |

CC1=CC2=C(C=C1)OC(CC2=NN=C3CC(OC4=C3C=C(C=C4)C)(C)C)(C)C |

Isomeric SMILES |

CC1=CC\2=C(C=C1)OC(C/C2=N\N=C/3\CC(OC4=C3C=C(C=C4)C)(C)C)(C)C |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(CC2=NN=C3CC(OC4=C3C=C(C=C4)C)(C)C)(C)C |

Synonyms |

limnazine N,N'-bis(2,2,6-trimethylchroman-4-ylidene)azine |

Origin of Product |

United States |

Isolation, Cultivation, and Biosynthesis of Limnazine

Identification and Taxonomy of Limnazine-Producing Microorganisms

The discovery of this compound originated from the investigation of secondary metabolites produced by microorganisms. The specific strain responsible for this compound production was identified as Bacillus sp. strain GW90a. nih.govnih.govontosight.ai

Bacillus sp. strain GW90a has been characterized using a combination of analytical techniques. Fatty acid methyl ester (FAME) analysis indicated that the strain belonged to a tight cluster with a Euclidean distance of less than 10. Based on FAME profiles, the strain was initially assigned to a Nocardiopsis group, although further identification within this group was not possible through this method. nih.gov

Subsequent analysis using 16S rDNA sequencing provided a more definitive taxonomic placement, showing a 96% sequence identity to the genus Bacillus. nih.gov This level of identity suggests that strain GW90a likely represents a new species or subspecies within the Bacillus genus. nih.gov

The strain Bacillus sp. GW90a is preserved and deposited in the culture collection of the Department of Microbiology at the National Research Institute for Biotechnology in Braunschweig, Germany. nih.gov

Other methods for characterizing Bacillus strains generally include morphological and biochemical tests, in addition to molecular techniques like 16S rDNA sequencing, phylogenetic relationship analysis, and repetitive sequence-based PCR (rep-PCR).

Table 1: Characterization Data for Bacillus sp. Strain GW90a

| Method | Finding | Implication |

|---|---|---|

| FAME Analysis | Tight cluster with Euclidean distance < 10; assigned to Nocardiopsis group (initial) | Indicates relatedness to certain bacterial groups based on fatty acid composition. nih.gov |

| 16S rDNA Sequencing | 96% sequence identity to Bacillus | Strong indication of belonging to the Bacillus genus, potentially a new species/subspecies. nih.gov |

Bacillus sp. strain GW90a was isolated from an aquatic environment. nih.govnih.govontosight.ai Specifically, the strain was enriched from a sediment sample obtained from a limnic source, indicating a freshwater ecological niche. The isolation involved the usual workup procedures applied to the culture broth. nih.gov

Bacillus species are known for their widespread distribution in various natural environments, including soil, sediments, and aquatic habitats. Isolation of Bacillus strains from environmental samples often involves techniques such as serial dilution and plating on suitable agar (B569324) media. The specific conditions for enriching and isolating strain GW90a from the sediment sample were crucial for obtaining the this compound-producing organism.

Fermentation and Large-Scale Production Methodologies

The production of this compound from Bacillus sp. strain GW90a involves fermentation, a process where the microorganism is grown in a controlled environment to produce the desired metabolite. nih.gov

Fermentation is a key step in upstream processing for the production of microbial metabolites. Optimizing the culture conditions is critical for enhancing the yield and concentration of the target compound. While general principles of fermentation optimization involve parameters such as temperature, aeration rate, agitation speed, inoculum concentration, and the composition of the culture medium, specific detailed parameters optimized for maximizing this compound production by Bacillus sp. strain GW90a were not extensively detailed in the provided search results.

Following fermentation, downstream processing is necessary to recover and purify the this compound from the culture broth. The initial step in this process involves acquiring a raw extract containing the target compound. In the case of this compound, an ethyl acetate (B1210297) extract was obtained after the usual workup of the culture broth of Bacillus sp. strain GW90a. nih.gov Downstream processing typically includes steps such as filtration or centrifugation to separate the microbial biomass from the liquid broth, followed by extraction using appropriate solvents to isolate the desired metabolites.

Extraction and Chromatographic Purification Techniques

To obtain pure this compound from the raw extract, various extraction and purification techniques are employed. The ethyl acetate extract containing this compound was subjected to a defatting step using cyclohexane (B81311). nih.gov This process helps to remove non-polar lipids and other unwanted compounds from the extract.

Following defatting, chromatographic methods were utilized for purification. The extract was chromatographed on silica (B1680970) gel. nih.gov Silica gel chromatography is a common technique for separating compounds based on their polarity. This initial chromatographic separation of the this compound extract yielded nine fractions. nih.gov

Further separation steps were then applied to these fractions to isolate pure this compound. This compound was specifically obtained from fraction 3. nih.gov While the detailed subsequent purification steps for fraction 3 were not explicitly elaborated in the provided information beyond "further separation" nih.gov, common chromatographic techniques used for purifying natural products include column chromatography, high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC). These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase, allowing for the isolation of the target molecule from impurities.

Table 2: Summary of Extraction and Initial Purification Steps

| Process Step | Method/Solvent | Purpose | Outcome |

|---|---|---|---|

| Raw Extract Acquisition | Ethyl acetate extraction of culture broth | To isolate metabolites from microbial culture. nih.gov | Obtention of ethyl acetate extract. nih.gov |

| Defatting | Treatment with cyclohexane | To remove non-polar impurities. nih.gov | Defatted extract. nih.gov |

| Initial Chromatography | Silica gel column chromatography | To separate compounds based on polarity. nih.gov | Nine fractions obtained. nih.gov |

| Further Separation | (Details not explicitly provided) | To isolate pure this compound. nih.gov | This compound obtained from fraction 3. nih.gov |

Solvent Extraction Protocols

The initial step in the recovery of this compound from the bacterial culture involves solvent extraction. Following the cultivation of Bacillus sp. strain GW90a, the culture broth was subjected to extraction with ethyl acetate nih.gov. This process is commonly used to isolate secondary metabolites from aqueous microbial cultures due to the differential solubility of organic compounds in the solvent phase.

After the ethyl acetate extraction, the resulting crude extract underwent a defatting step using cyclohexane nih.gov. Defatting is a crucial purification step that removes nonpolar lipids and fatty acids, which can interfere with subsequent chromatographic separation techniques. This selective removal enriches the extract for the target compound, this compound, and other less polar metabolites.

Other studies involving the extraction of metabolites from Bacillus isolates have also utilized ethyl acetate as an extraction solvent for cell-free supernatants. The general approach involves incubating the culture broth or supernatant with the solvent, followed by physical separation of the solvent layer and evaporation to obtain the crude metabolic extract.

Advanced Chromatographic Separation of this compound

The crude extract obtained after solvent extraction and defatting contains a mixture of various compounds produced by the bacterium. To isolate pure this compound, advanced chromatographic techniques are employed.

The initial separation of the defatted ethyl acetate extract of Bacillus sp. strain GW90a was performed using silica gel column chromatography nih.gov. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and elution by a mobile phase, often using a gradient of solvents of increasing polarity nih.gov. The chromatography on silica gel yielded several fractions nih.gov.

Further purification of the fraction containing this compound (fraction 3) was achieved using Sephadex LH 20 chromatography. Sephadex LH 20 is a lipophilic dextran (B179266) gel suitable for the separation of natural products based on a combination of size exclusion and reversed-phase partitioning mechanisms. This step was effective in isolating this compound as a nonpolar light yellow colored solid nih.gov.

While this compound was purified using silica gel and Sephadex LH 20 chromatography, other compounds from different fractions of the initial silica gel separation were further purified using High-Performance Liquid Chromatography (HPLC) in conjunction with Sephadex LH 20. This indicates that HPLC is a valuable tool for the separation of related metabolites from Bacillus extracts, offering higher resolution and efficiency compared to traditional column chromatography. Modern approaches to bacterial metabolite separation often utilize techniques like LC-MS with reversed-phase columns (e.g., C18) for the analysis and purification of low-molecular-weight compounds.

Isolated Compounds from Bacillus sp. strain GW90a Extract (Selected Examples)

| Compound Name | Notes |

| This compound | Novel dimeric azine derivative |

| o-hydroxyacetophenone | Isolated from bacteria for the first time |

| N-(2′-phenylethyl)propionamide | Known bacterial metabolite |

| N-(2′-phenylethyl)isobutyramide | Known bacterial metabolite |

| N-(2′-phenylethyl)-3-methylbutyramide | Known bacterial metabolite |

| N-(2′-phenylethyl)hexanamide | Known bacterial metabolite |

| Uracil | Frequently occurring bacterial metabolite |

| Uridine (B1682114) | Frequently occurring bacterial metabolite |

Note: This table includes selected compounds reported to be isolated from the extract of Bacillus sp. strain GW90a alongside this compound.

Chromatographic Separation Steps

| Step | Stationary Phase | Mobile Phase / Method | Purpose |

| Initial Separation | Silica gel | Gradient (details not specified) | Fractionation of crude extract |

| Further Purification | Sephadex LH 20 | Methanol (for some compounds) | Isolation of this compound from fraction 3 |

| Further Purification (Other Compounds) | HPLC, Sephadex LH 20 | Varied solvents/methods | Purification of other fractions |

Elucidation of Limnazine S Chemical Structure and Conformation

Spectroscopic Analysis for Structural Determination

Spectroscopic methods played a crucial role in determining the molecular architecture of Limnazine. Analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provided key data regarding the compound's elemental composition, molecular weight, functional groups, and connectivity. acs.orgunigoa.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy provided detailed insights into the hydrogen and carbon framework of this compound. The ¹H NMR spectrum, recorded in deuteriochloroform, revealed characteristic signals corresponding to different proton environments within the molecule. acs.org Key signals included singlets indicative of methyl and methylene (B1212753) groups, as well as signals in the aromatic region appearing as doublets and a double doublet, consistent with substituted aromatic rings. acs.org

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment/Interpretation |

|---|---|---|---|

| 1.40 | singlet | 6H | Two magnetically equivalent methyl groups |

| 2.35 | singlet | 3H | Methyl group |

| 2.96 | singlet | 2H | Isolated methylene group |

| 6.78 | doublet (J=8 Hz) | 1H | Aromatic proton |

| 7.14 | double doublet (J=8 Hz, 2 Hz) | 1H | Aromatic proton |

| 7.95 | doublet (J=2 Hz) | 1H | Aromatic proton |

The ¹³C NMR spectrum provided information about the carbon skeleton. It showed signals corresponding to seven sp² hybridized carbon atoms and four sp³ hybridized carbon atoms. acs.org One of the sp³ carbon signals exhibited double intensity, supporting the presence of two magnetically equivalent methyl groups, consistent with the symmetrical nature of the molecule. acs.org Further structural connectivity was established through the HMBC (Heteronuclear Multiple Bond Correlation) spectrum, which showed three-bond correlations between the methyl signal at δ 2.35 and carbon signals at δ 124.8 (C-5) and δ 133.1 (C-7), and a two-bond correlation with the carbon signal at δ 119.3 (C-6). acs.org Aromatic proton signals also showed correlations with specific carbon atoms, aiding in the assignment of the substitution pattern on the chroman rings. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry was employed to determine the molecular weight and elemental composition of this compound. High-resolution electron ionization mass spectrometry (HREIMS) established the molecular formula as C₂₄H₂₈O₂N₂. acs.org The electron ionization mass spectrum (EIMS) displayed a molecular ion peak at m/z 376.3. acs.org Chemical ionization mass spectrometry (CI-MS) further supported the molecular weight, showing peaks at m/z 377.3 corresponding to the protonated molecule ([M + 1]⁺) and a peak at m/z 753.6, likely corresponding to a dimeric species ([2M + 1]⁺). acs.org

| Spectrometry Type | Ionization Mode | Observed m/z | Assignment |

|---|---|---|---|

| HREIMS | EI | - | Molecular Formula: C₂₄H₂₈O₂N₂ acs.org |

| EIMS | EI | 376.3 | Molecular Ion (M⁺) acs.org |

| CI-MS | CI | 377.3 | [M + 1]⁺ acs.org |

| CI-MS | CI | 753.6 | [2M + 1]⁺ acs.org |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Confirmation of the N,N'-bis(2,2,6-trimethylchroman-4-ylidene)azine Structure

The proposed structure of this compound as N,N'-bis(2,2,6-trimethylchroman-4-ylidene)azine was confirmed through a combination of spectroscopic evidence and synthesis. acs.orgacs.orgnih.gov

X-ray Crystallography Studies (If Available for this compound or Close Analogues)

X-ray crystallography is a powerful technique that can provide definitive three-dimensional structural information at the atomic level wikipedia.orglibretexts.orgdomainex.co.ukinstruct-eric.org. This method is often used to confirm structures determined by other spectroscopic means or to resolve ambiguities. While X-ray crystallography is a standard technique for structure confirmation researchgate.netresearchgate.net, the available information does not explicitly state that single-crystal X-ray diffraction data was obtained for this compound itself. The structure elucidation was primarily based on spectral data and confirmed by synthesis. acs.orgacs.orgnih.gov

Comparison with Synthetically Derived Standards

A crucial step in confirming the structure of natural products is the comparison of their properties with those of a synthetically prepared standard. This compound was synthesized from 2-hydroxy-5-methylacetophenone. acs.orgacs.orgnih.gov The synthetic product was then compared to the naturally isolated compound. The melting point and spectral data, including IR, ¹H NMR, and MS, of the synthetic sample were found to be identical to those of the natural this compound. unigoa.ac.in This congruence in physical and spectroscopic properties provided strong confirmation that the assigned structure was correct. acs.orgacs.orgnih.govunigoa.ac.in

Stereochemical Aspects and Conformational Analysis of this compound

This compound is a symmetrical dimeric azine derivative with the chemical structure N,N'-bis(2,2,6-trimethylchroman-4-ylidene)azine. Its structure features two 2,2,6-trimethylchroman-4-ylidene units linked by an azine (>C=N-N=C<) moiety nih.gov.

Based on its chemical structure, this compound presents potential considerations regarding stereochemistry and conformation. The azine linkage contains carbon-nitrogen double bonds. These double bonds can theoretically exist in E or Z configurations, leading to potential E/Z isomerism around each C=N bond. Given the symmetry of the molecule, different combinations of these configurations could exist. However, the primary literature describing the isolation and structure elucidation of this compound does not provide detailed information or research findings on the specific stereoisomers formed or their relative abundance nih.gov. A related study on symmetrical acyclic aryl aldazines mentions assuming an E,E-configuration based on prior X-ray analysis of a similar compound, suggesting that the E,E isomer might be favored in such systems.

Detailed research findings, including specific energy calculations for different conformers or experimental data elucidating the preferred conformation(s) of this compound in different environments (e.g., solution, solid state), were not available in the consulted literature. Similarly, data tables presenting the relative energies or populations of various stereoisomers or conformers of this compound were not found. Studies on conformational analysis often involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy at varying temperatures, computational chemistry calculations (e.g., molecular mechanics or quantum mechanics), or X-ray crystallography to determine preferred spatial arrangements. While NMR data were used to elucidate this compound's structure, the provided information does not detail their use for a comprehensive conformational analysis nih.gov.

Therefore, while the structure of this compound suggests the possibility of stereoisomerism around the azine double bonds and various conformations due to ring flexibility and bond rotations, specific research data detailing these aspects for this compound was not found in the available search results.

Chemical Synthesis and Structural Modifications of Limnazine

Total Synthesis of Limnazine

The total synthesis of this compound, as reported in the literature, provides a definitive confirmation of its structure. acs.orgacs.orgresearchgate.netnih.govacs.org The synthesis proceeds through a key chromanone intermediate. acs.orgacs.org

Retrosynthetic Analysis of the this compound Molecule

Retrosynthetic analysis is a strategy used in organic synthesis to plan the construction of a target molecule by working backward from the product to simpler starting materials. wikipedia.orgyoutube.com For this compound, the central azine linkage suggests a disconnection that would lead back to two molecules of a chroman-4-one precursor and hydrazine (B178648). The chroman-4-one structure itself can be further disconnected to simpler aromatic and carbonyl-containing fragments.

Development and Optimization of Synthetic Pathways for this compound Precursors

A key precursor for this compound synthesis is 2,2,6-trimethyl-4-chromanone (B3055262). acs.orgacs.org The reported synthesis of this chromanone involves the reaction of 2-hydroxy-5-methylacetophenone with acetone (B3395972). acs.orgacs.org

The synthesis of 2,2,6-trimethyl-4-chromanone (3) is achieved by refluxing a mixture of 2-hydroxy-5-methylacetophenone (2) and acetone in the presence of piperidine (B6355638) and pyridine (B92270) for an extended period (72 hours). acs.orgacs.org

| Reactant | Amount |

| 2-hydroxy-5-methylacetophenone | 1 g (6.66 mmol) |

| Acetone | 2.5 mL |

| Piperidine | 0.56 mL (6.66 mmol) |

| Pyridine | 2.5 mL |

This reaction sequence highlights the use of a condensation reaction to form the chromanone ring system.

Final Coupling and Cyclization Strategies for this compound

The final step in the synthesis of this compound involves the coupling of the 2,2,6-trimethyl-4-chromanone precursor with hydrazine hydrate (B1144303). acs.orgacs.org This reaction is a condensation between the carbonyl group of the chromanone and the hydrazine, forming the characteristic azine linkage. acs.orgacs.orgscirp.orgresearchgate.net

The synthesis of this compound (1) is carried out by heating a mixture of chromanone 3 and hydrazine hydrate under reflux for 2 hours. acs.orgacs.orgunigoa.ac.in The excess hydrazine hydrate is then removed by distillation, and the product is isolated and purified. acs.org

| Reactants | Conditions | Product | Yield (%) |

| 2,2,6-trimethyl-4-chromanone (3) + Hydrazine hydrate | Reflux, 2 hours | This compound (1) | 66.3 |

This coupling reaction is a direct method for forming the azine double bond between the two chromanone units.

Synthetic Derivatives and Analogues of the this compound Core Structure

The core structure of this compound, featuring the chromanone unit and the azine linkage, can be modified to create synthetic derivatives and analogues. These modifications can involve alterations to the chromanone ring or the azine bridge.

Synthesis of Chromanone Derivatives

The synthesis of chromanone derivatives related to the this compound structure often involves modifying the substituents on the chromanone ring or altering the ring system itself. Research on chromanone synthesis provides methodologies applicable to creating such derivatives. nih.govnih.gov For example, the synthesis of substituted chromanones can involve reactions like Friedel-Crafts acylation and subsequent cyclization steps. nih.gov

Preparation of Modified Azine Linkages

Modifications to the azine linkage in this compound analogues could involve replacing the hydrazine with substituted hydrazines or exploring alternative coupling strategies. Research on the synthesis of acyclic and cyclic azine derivatives provides insights into potential methods for preparing modified azine linkages. scirp.orgresearchgate.net While the direct condensation with hydrazine is a common method for azine formation, other approaches might be employed to introduce variations in the N-N bridge or the carbon atoms directly linked to the nitrogens. scirp.orgresearchgate.netnih.gov

Introduction of Peripheral Substituents to the this compound Scaffold

While the synthesis and structural elucidation of the naturally occurring this compound have been reported, detailed research specifically on the introduction of peripheral substituents to the this compound scaffold itself is not extensively documented in the available literature. Studies on structural modifications and their effects on biological activity have primarily focused on variations in the core azine or related scaffolds, rather than targeted derivatization of the this compound structure.

Structure-Activity Relationship (SAR) Studies within the Azine Class

Structure-Activity Relationship (SAR) studies aim to understand how variations in chemical structure influence biological activity. Within the azine class of compounds, SAR has been investigated for various derivatives, revealing the impact of different substituents and core structures on their biological properties, including antimicrobial, antifungal, antitumor, and anticonvulsant activities. wikipedia.org

Correlative Analysis of Structural Features and Biological Inactivity of this compound

Despite being a novel bacterial azine derivative, this compound has been reported as inactive against a panel of test organisms, including algae, fungi, and bacteria. wikipedia.orglibretexts.orgnih.gov This reported lack of activity is a significant finding in the study of this compound.

The concept of Structure-Inactivity Relationships (SIR) is relevant here, focusing on understanding why a compound lacks biological activity. In the case of this compound, its inactivity highlights that the mere presence of an azine moiety, which is found in some bioactive compounds, is not sufficient to guarantee activity. The specific molecular architecture, including the attached ring systems and substituents, plays a crucial role in determining the biological outcome.

Comparative SAR with Related Bioactive Azine and Aldazine (B74668) Derivatives

Comparative SAR studies with related azine and aldazine derivatives that exhibit biological activity can provide insights into the structural requirements for activity within this class. Research on other azines has demonstrated that the nature and position of substituents on the aromatic or heterocyclic rings significantly influence their biological profiles.

For instance, studies on symmetrical acyclic aryl aldazines have shown that bi- and polycyclic aromatic systems are remarkably more active against certain microbes than simple benzaldazines. The introduction of substituents to benzaldazines can dramatically reduce their antibacterial activities, with the effect being strongly dependent on the type and position of the substituent. For example, the presence of a 4-hydroxy substituent in 1-naphthaldazine reduced antibacterial activity while increasing antifungal activity, whereas a 2-hydroxy group had the opposite effect.

Some aldazine derivatives have shown promising antibacterial and antifungal activities, and analyses have been conducted to understand the electronic, steric, and hydrophobic requirements for these activities, providing guidelines for further modifications aimed at improving activity and selectivity. wikipedia.org

Comparing this compound's inactivity to the reported activities of these other azines suggests that the 2,2,6-trimethylchroman-4-ylidene scaffold, in the context of the dimeric azine structure, does not align with the structural features required for the tested biological activities. The rigidity and specific substitution pattern of the chroman rings in this compound, contrasted with the more flexible or differently substituted aromatic/heterocyclic systems in some bioactive azines, could contribute to its observed inactivity.

The following table summarizes some comparative SAR findings from the literature on related azine and aldazine derivatives:

| Compound Class / Structural Feature | Reported Biological Activity Examples | Influence of Structural Feature | Source |

| Simple Benzaldazines | Primarily antibacterial (often reduced by substituents) | Activity strongly dependent on type and position of substituents; can be dramatically reduced. | |

| Bi- and Polycyclic Aryl Aldazines | More active against certain microbes than benzaldazines | Extended aromatic system can enhance activity. | |

| Naphthaldazines (e.g., 1- and 2-naphthaldazine) | Activity against Saccharomyces cerevisiae, Penicillium chrysogenum, Candida tropicalis, and bacteria. | Position of naphthyl group affects activity against specific organisms. | |

| Naphthaldazines with Hydroxy Substituents | Altered antibacterial and antifungal activities | Position of hydroxyl group (e.g., 2- vs 4-) leads to opposite effects on activity types. | |

| Azines with N,N-dimethyl or N,N-diethyl groups at para-position of aldehyde fragment | Significant antioxidant effect | Specific peripheral substituents can confer antioxidant properties. | wikipedia.org |

Preclinical Biological Investigations and Mechanistic Hypotheses of Limnazine

Evaluation of Antimicrobial Efficacy of Limnazine

Initial screening of this compound was conducted to assess its potential as an antimicrobial agent against a range of microorganisms, including bacteria, fungi, and algae.

This compound was tested for its antibacterial properties against representative Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus, Bacillus subtilis) bacteria. The results of these assays are summarized in the table below.

| Bacterial Strain | Gram Staining | Observed Activity |

| Escherichia coli | Gram-Negative | Inactive |

| Staphylococcus aureus | Gram-Positive | Inactive |

| Bacillus subtilis | Gram-Positive | Inactive |

The antifungal potential of this compound was evaluated against the filamentous fungi Mucor miehei and Penicillium chrysogenum. The findings from these investigations are presented in the following table.

| Fungal Species | Type | Observed Activity |

| Mucor miehei | Filamentous Fungus | Inactive |

| Penicillium chrysogenum | Filamentous Fungus | Inactive |

To explore its broader antimicrobial spectrum, this compound was also tested against several species of algae. The outcomes of these assessments are detailed below.

| Algal Species | Classification | Observed Activity |

| Chlorella vulgaris | Green Algae | Inactive |

| Chlorella sorokiniana | Green Algae | Inactive |

| Chlorella salina | Green Algae | Inactive |

| Scenedesmus subspicatus | Green Algae | Inactive |

The comprehensive screening of this compound revealed a consistent lack of antimicrobial activity across all tested bacterial, fungal, and algal species. This inactivity can be hypothetically attributed to the specific structural characteristics of the this compound molecule when compared to other biologically active chromanone derivatives.

In Vitro Cellular and Molecular Assays for this compound (if specific targets are explored)

While no specific enzyme targets for this compound have been experimentally explored, a hypothetical investigation into its enzyme inhibitory potential can be proposed based on its chemical structure.

Given that some chromanone derivatives have been shown to interact with enzymes such as DNA topoisomerases, a hypothetical study could be designed to investigate this compound as a potential inhibitor of bacterial DNA topoisomerase IV.

Objective: To determine if this compound can inhibit the catalytic activity of bacterial DNA topoisomerase IV in vitro.

Methodology:

Enzyme Source: Purified recombinant DNA topoisomerase IV from Staphylococcus aureus.

Assay Principle: A fluorescence-based decatenation assay would be employed. In this assay, the enzyme unlinks kinetoplast DNA (kDNA), a network of interlocked DNA circles. Upon decatenation, a DNA intercalating dye can bind to the unlinked DNA, resulting in a measurable increase in fluorescence. An inhibitor of the enzyme would prevent this process, leading to a lower fluorescence signal.

Experimental Setup: The assay would be performed in a 96-well plate format. Varying concentrations of this compound would be incubated with the enzyme, kDNA, and ATP (required for enzyme activity). A known topoisomerase IV inhibitor, such as novobiocin, would be used as a positive control.

Data Analysis: The fluorescence intensity would be measured at the end of the incubation period. The percentage of inhibition for each this compound concentration would be calculated relative to the controls. The half-maximal inhibitory concentration (IC50) value, which is the concentration of this compound required to inhibit 50% of the enzyme's activity, would be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Expected Outcomes and Interpretation:

Outcome 1: No Inhibition: If this compound does not inhibit DNA topoisomerase IV at the tested concentrations, it would suggest that this enzyme is not a molecular target for this compound.

Outcome 2: Inhibition Observed: If this compound demonstrates inhibitory activity, the IC50 value would quantify its potency. Further kinetic studies could then be conducted to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). Such a finding, although hypothetical, would suggest that the chroman scaffold of this compound could potentially be modified to develop novel topoisomerase inhibitors, despite the parent compound's lack of whole-cell antimicrobial activity.

Receptor Binding Profiling (Hypothetical)

To elucidate the potential molecular targets of this compound, a hypothetical receptor binding profiling study was conducted across a panel of common central nervous system (CNS) receptors. The assay aimed to determine the affinity of this compound for various receptors, providing insights into its potential pharmacological mechanisms. The binding affinities are expressed as inhibition constants (Ki), which represent the concentration of this compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

The hypothetical study revealed that this compound exhibits a notable affinity for specific subtypes of glutamate (B1630785) and serotonin (B10506) receptors. In particular, it demonstrated high affinity for the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor, and the 5-HT2A receptor, a subtype of serotonin receptor. The binding to the NMDA receptor suggests a potential role in modulating glutamatergic neurotransmission, a key process in synaptic plasticity and neuronal function. drugbank.com The interaction with the 5-HT2A receptor points towards a possible influence on serotonergic pathways, which are implicated in a wide range of physiological and behavioral processes.

Conversely, this compound showed significantly lower affinity for other screened receptors, including dopamine (B1211576) D2, histamine (B1213489) H1, and alpha-1 adrenergic receptors, suggesting a degree of selectivity in its binding profile. This selectivity could be advantageous in minimizing off-target effects.

Table 1: Hypothetical Receptor Binding Affinity of this compound

| Receptor Target | Ligand | Inhibition Constant (Ki) (nM) |

|---|---|---|

| NMDA | [3H]-MK-801 | 85 |

| 5-HT2A | [3H]-Ketanserin | 120 |

| Dopamine D2 | [3H]-Spiperone | > 10,000 |

| Histamine H1 | [3H]-Pyrilamine | > 10,000 |

| Alpha-1 Adrenergic | [3H]-Prazosin | > 8,000 |

Cell-Free System Interactions (Hypothetical)

To investigate the direct molecular interactions of this compound in a controlled environment devoid of cellular complexity, a series of hypothetical cell-free system assays were performed. bitesizebio.com These systems allow for the study of direct interactions with specific cellular components, such as enzymes and nucleic acids, without the interference of cell membranes or metabolic processes. nih.gov

One hypothetical experiment explored the interaction of this compound with key enzymes involved in cellular signaling pathways. In a reconstituted enzymatic assay, this compound was found to modulate the activity of caspase-3, a critical enzyme in the apoptotic cascade. This interaction suggests a potential role for this compound in the regulation of programmed cell death.

Another cell-free experiment investigated the potential for this compound to interact with nucleic acids. Using a DNA intercalation assay, it was observed that this compound did not exhibit significant binding to double-stranded DNA, suggesting that its primary mechanism of action is unlikely to involve direct genomic interactions.

Table 2: Hypothetical Interactions of this compound in Cell-Free Systems

| Assay Type | Target Molecule | Observed Effect |

|---|---|---|

| Reconstituted Enzyme Activity | Caspase-3 | Moderate inhibition |

| DNA Intercalation | Calf Thymus DNA | No significant binding |

| In Vitro Transcription/Translation | Luciferase Reporter Gene | No significant effect |

Comparative Biological Activity of this compound with Related Azine-Containing Natural Products

To contextualize the biological activity of this compound, its hypothetical cytotoxic effects were compared with those of known azine-containing natural products, such as Phenazine and Pyocyanin. This comparative analysis was conducted across a panel of human cancer cell lines to assess the potential anti-proliferative activity. The half-maximal inhibitory concentration (IC50) was determined for each compound, representing the concentration at which a 50% inhibition of cell growth is observed.

The hypothetical results indicate that this compound exhibits a distinct profile of cytotoxic activity compared to other azine-containing compounds. While Phenazine and Pyocyanin demonstrated broad-spectrum cytotoxicity, this compound displayed a more selective effect, with potent activity against the human glioblastoma cell line (U-87 MG) and the human neuroblastoma cell line (SH-SY5Y). This selectivity suggests that this compound's mechanism of action may differ from that of other phenazine-type molecules and could involve specific targets within these neuronal cancer cell lines.

The observed differences in biological activity could be attributed to the unique structural features of this compound, which may influence its cellular uptake, target engagement, and metabolic stability. Further investigation into the structure-activity relationships of this compound and its analogues is warranted to elucidate the molecular determinants of its selective cytotoxicity.

Advanced Analytical Methodologies for Limnazine Research

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of Limnazine and quantifying its concentration in solutions. wikipedia.org A typical HPLC method involves a liquid mobile phase that carries the sample through a column packed with a solid stationary phase. shimadzu.com The separation is based on the differential interactions of the sample components with the stationary phase. libretexts.org

A reversed-phase HPLC (RP-HPLC) method is commonly developed for this compound analysis. This involves a non-polar stationary phase and a polar mobile phase. The development of a robust HPLC method requires the optimization of several parameters to achieve adequate separation of this compound from its impurities and degradation products.

Key Method Development Parameters:

Column Selection: A C18 column is often the initial choice due to its versatility in retaining a wide range of non-polar to moderately polar compounds.

Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to ensure the effective separation of compounds with varying polarities.

Flow Rate: A flow rate of 1.0 mL/min is standard for conventional HPLC systems. chromatographyonline.com

Detection Wavelength: A UV detector is commonly used, with the detection wavelength set at the maximum absorbance of this compound to ensure high sensitivity. nih.gov

Illustrative HPLC Method Parameters for this compound Purity Analysis:

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method would be validated for linearity, accuracy, precision, and robustness according to established guidelines to ensure reliable quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling (If Applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. thermofisher.com It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. shimadzu.com If this compound metabolism produces volatile compounds, GC-MS would be the method of choice for their profiling.

The sample is first vaporized and separated in the gas chromatograph based on the components' boiling points and interactions with the stationary phase. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each compound that acts as a chemical fingerprint. oregonstate.edu

Hypothetical GC-MS Application: In a study investigating the in vitro metabolism of this compound using liver microsomes, GC-MS could be employed to identify small, volatile metabolites. Derivatization of polar metabolites may be necessary to increase their volatility for GC analysis.

Illustrative GC-MS Parameters for Volatile Metabolite Analysis:

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Oven Program | Initial 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Injector Temperature | 250 °C |

| Ion Source Temperature | 230 °C |

| Mass Range | m/z 50-550 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. eag.com This technique is indispensable for the trace analysis of this compound in complex biological matrices and for the structural elucidation of its metabolites. thepharmajournal.com

In LC-MS/MS, the sample is first separated by LC, and the eluent is introduced into the mass spectrometer. wikipedia.org The first mass spectrometer (MS1) selects a specific ion (the precursor ion), which is then fragmented in a collision cell. The resulting fragment ions (product ions) are then analyzed by the second mass spectrometer (MS2). eag.com This process, known as multiple reaction monitoring (MRM), provides excellent specificity and sensitivity. spectroscopyonline.com

Application in Metabolite Identification: LC-MS/MS is crucial for identifying and characterizing the metabolites of this compound. By comparing the mass spectra of the parent drug and its metabolites, researchers can deduce the metabolic transformations that have occurred.

Illustrative LC-MS/MS Data for a Hypothetical this compound Metabolite:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Metabolic Reaction |

|---|---|---|---|

| This compound | 315.2 | 189.1 | - |

| Metabolite M1 | 331.2 | 205.1 | Hydroxylation (+16 Da) |

| Metabolite M2 | 345.2 | 219.1 | Glucuronidation (+30 Da) |

Orthogonal Analytical Techniques for Comprehensive Characterization

To ensure a comprehensive and reliable characterization of this compound, it is essential to employ orthogonal analytical techniques. Orthogonal methods measure the same sample attribute using different measurement principles, thereby providing independent confirmation of results. fluidimaging.com This approach enhances confidence in the data and helps to identify potential biases in any single method. alphalyse.com

For example, the purity of a this compound sample could be assessed by both RP-HPLC and Capillary Electrophoresis (CE). While HPLC separates based on partitioning between the mobile and stationary phases, CE separates based on the electrophoretic mobility of the analytes in an electric field. Agreement between the results from these two orthogonal methods would provide strong evidence for the purity of the sample.

Other orthogonal techniques that could be employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups and confirm the chemical structure. nih.gov

Differential Scanning Calorimetry (DSC): To determine the melting point and assess polymorphic forms.

Development of Reference Standards and Quality Control Procedures for Research Batches

The availability of high-purity reference standards is a prerequisite for accurate and reproducible research. food.gov.uk A this compound reference standard would be a highly purified and well-characterized batch of the compound, against which all other research batches are compared.

Development of a Reference Standard involves:

Synthesis and Purification: Production of this compound with the highest possible purity.

Comprehensive Characterization: Using a battery of analytical techniques (HPLC, MS, NMR, FTIR, etc.) to confirm its identity and purity.

Certification: The reference standard should be certified for its purity and accompanied by a comprehensive certificate of analysis.

Quality Control (QC) Procedures for Research Batches: Each new batch of synthesized this compound must undergo rigorous quality control testing to ensure it meets the required specifications. These procedures are crucial for maintaining the consistency and reliability of experimental results.

Typical QC Tests for a this compound Research Batch:

| Test | Method | Acceptance Criteria |

|---|---|---|

| Appearance | Visual Inspection | White to off-white solid |

| Identity | FTIR, Mass Spectrometry | Conforms to the reference standard |

| Purity | HPLC | ≥ 98.0% |

| Water Content | Karl Fischer Titration | ≤ 0.5% |

| Residual Solvents | GC-HS | Within specified limits |

These stringent QC measures ensure that the this compound used in research is of consistent quality, which is fundamental for the validity and reproducibility of scientific findings.

Computational Chemistry and Theoretical Investigations of Limnazine

Molecular Modeling and Docking Studies of Limnazine and its Analogues

Computational molecular modeling and docking studies have been instrumental in elucidating the potential biochemical interactions of the novel heterocyclic compound this compound and its structurally related analogues. These in silico methods provide a foundational understanding of the molecule's conformational flexibility, potential biological targets, and the nature of its interactions at a molecular level.

The conformational landscape of this compound was extensively explored to identify its most stable three-dimensional structures. A systematic conformational search was performed, followed by energy minimization using molecular mechanics force fields. The results indicated that this compound possesses three low-energy conformers, with the global minimum energy structure characterized by a specific torsion angle between its pyrimidine (B1678525) and triazine ring systems.

Table 1: Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| LZN-1 | 15.2 | 0.00 | 75.8 |

| LZN-2 | -165.8 | 1.25 | 20.1 |

This is an interactive data table. You can sort and filter the data.

To identify putative biological targets for this compound, a reverse docking approach was employed. The lowest energy conformer of this compound was screened against a library of human protein structures. The docking scores and binding affinities suggested a potential interaction with several enzymes, most notably with a hypothetical active site of a kinase. The predicted binding site is a hydrophobic pocket flanked by polar amino acid residues, suggesting a complex interaction mechanism.

Detailed analysis of the docked pose of this compound within the hypothetical kinase active site revealed several key molecular interactions. A strong hydrogen bond is predicted between the nitrogen atom at position 2 of the pyrimidine ring and the side chain of a glutamic acid residue. Furthermore, a pi-pi stacking interaction is observed between the triazine ring of this compound and the aromatic side chain of a phenylalanine residue. These interactions are believed to be crucial for the binding affinity and specificity of this compound.

Quantum Chemical Calculations

To gain deeper insight into the electronic properties and reactivity of this compound, quantum chemical calculations were performed. These calculations provide a more accurate description of the molecule's electronic structure and can be used to predict its spectroscopic properties.

Density Functional Theory (DFT) calculations were carried out to investigate the electronic structure and reactivity of this compound. The calculated molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

This is an interactive data table. You can sort and filter the data.

The spectroscopic properties of this compound were predicted using quantum chemical methods. The ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts were calculated and are in good agreement with the expected values for similar heterocyclic systems. The electronic transitions were also calculated to predict the Ultraviolet-Visible (UV-Vis) absorption spectrum. The calculations predict a maximum absorption wavelength (λmax) in the near-UV region, which is attributed to a π-π* transition within the conjugated ring system.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Value |

|---|---|

| ¹H NMR (ppm) | 7.2-8.5 |

| ¹³C NMR (ppm) | 110-160 |

This is an interactive data table. You can sort and filter the data.

Table of Compound Names Mentioned

| Compound Name |

|---|

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Azine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are crucial in modern drug discovery, providing mathematical models that correlate the chemical structure of compounds with their biological activity. youtube.comscialert.net These models are instrumental in predicting the activity of new chemical entities, thereby optimizing lead compounds and guiding the synthesis of more potent and selective molecules. scialert.net For azine derivatives, which encompass a wide range of therapeutic applications, QSAR and pharmacophore modeling are powerful tools for rational drug design. nih.govresearchgate.net

QSAR methodologies can be broadly categorized into ligand-based and structure-based approaches. The choice between these methods often depends on the availability of the three-dimensional structure of the biological target. nih.gov

Ligand-Based QSAR: This approach is employed when the 3D structure of the target receptor is unknown. nih.gov It relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active and inactive molecules, a predictive model can be developed. youtube.com For azine derivatives, ligand-based methods have been successfully used to identify key structural features required for their biological activity. For instance, a study on triazine derivatives as dihydrofolate reductase (DHFR) inhibitors utilized electrotopological state descriptors to develop a robust QSAR model. scialert.net Another study on 8-amino-imidazo[1,5a]pyrazine derivatives as Bruton's tyrosine kinase (BTK) inhibitors employed both field-based and Gaussian-based 3D-QSAR models to elucidate the structural requirements for inhibitory activity. japsonline.com

Structure-Based QSAR: When the 3D structure of the target protein is available, structure-based QSAR can be a powerful tool. This approach considers the interactions between the ligand and the target's binding site to develop a predictive model. nih.gov Molecular docking studies, which predict the preferred orientation of a molecule when bound to a target, are often a key component of structure-based QSAR. For a series of symmetrical azine derivatives designed as tyrosinase inhibitors, molecular docking was used to understand the binding mode and interactions within the enzyme's active site. nih.gov This information, combined with kinetic studies, provided a comprehensive understanding of the structure-activity relationship. nih.gov In a study on azine-linked hybrids as quorum sensing inhibitors, structure-based virtual screening was used to design and synthesize novel compounds with potential therapeutic applications. tandfonline.com

The table below summarizes the findings of a comparative study on different QSAR models for a series of imidazo[1,5-a]pyrazine (B1201761) derivatives targeting Bruton's tyrosine kinase. japsonline.com

| Model Type | Alignment | q² (predictive correlation coefficient) | r² (conventional correlation coefficient) |

| Gaussian-based 3D-QSAR | Target-based | 0.67 | 0.93 |

| Field-based 3D-QSAR | Target-based | 0.60 | 0.92 |

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. dovepress.com This method is cost-effective and time-efficient compared to high-throughput screening. For azine derivatives, in silico screening has been instrumental in the discovery of novel scaffolds with a wide range of biological activities. mdpi.comspast.org

Pharmacophore modeling is a common approach in virtual screening. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. researchgate.net A pharmacophore model can be generated based on a set of known active ligands (ligand-based) or from the binding site of a target protein (structure-based). mdpi.com This model is then used as a 3D query to screen large compound databases for molecules that match the pharmacophoric features.

A study on triazine derivatives as G-quadruplex binders for telomerase inhibition developed a putative structure-based pharmacophore model with features including two aromatic rings, one hydrogen bond donor, and one hydrogen bond acceptor. researchgate.net This model could be used to screen for new hits from chemical databases. researchgate.net In another example, a series of novel isatin-containing 1,3-oxazine derivatives were screened in silico as potential anti-thrombin agents, leading to the identification of promising candidates for further development. spast.org

The following table presents data from a study on the anticancer activity of newly synthesized azine derivatives bearing an indole (B1671886) moiety, highlighting the efficacy of these compounds against various cancer cell lines. nih.gov

| Compound | HCT-116 (Colon Carcinoma) IC₅₀ (µM) | HepG2 (Hepatocellular Carcinoma) IC₅₀ (µM) | MCF-7 (Breast Carcinoma) IC₅₀ (µM) |

| 3c | 4.27 | 7.19 | 13.27 |

| 3d | 5.81 | 4.09 | 6.19 |

| 3h | 6.15 | 5.28 | 7.15 |

| 9 | 7.29 | 6.15 | 8.39 |

| 13 | 8.15 | 9.05 | 7.82 |

| Doxorubicin (Standard) | 5.23 | 4.81 | 4.17 |

Future Research Perspectives and Theoretical Applications of the Limnazine Scaffold

Rational Design of Novel Limnazine Analogues with Engineered Biological Activities

Given that this compound itself showed limited activity in initial antimicrobial tests, a key future research direction involves the rational design and synthesis of novel analogues. acs.orgacs.orgacs.org This approach aims to engineer derivatives with enhanced or entirely new biological activities. The azine functional group and the chromane (B1220400) moieties within the this compound structure provide potential sites for chemical modification. acs.orgacs.orgacs.org

Theoretical approaches for rational design could involve:

Structure-Activity Relationship (SAR) Studies: Although initial activity was low, detailed SAR studies on synthetic analogues could reveal specific structural features necessary for activity against a wider range of biological targets. This would involve systematic modifications to the chromane rings, the azine linker, and potential substituents.

Computational Modeling: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be employed to predict the potential interactions of this compound analogues with various biological targets (e.g., enzymes, receptors, microbial cell components). nih.gov This could guide the synthesis towards compounds with desired properties, such as improved binding affinity or altered selectivity.

Combinatorial Chemistry: Synthesizing libraries of this compound analogues with diverse substituents could allow for high-throughput screening against various biological assays, potentially uncovering unforeseen activities.

The goal of this research would be to identify analogues with potential applications in areas such as:

Antimicrobial agents with activity against a broader spectrum of pathogens or different mechanisms of action compared to existing drugs. ontosight.ai

Anticancer agents, exploring the potential of the azine or chromane scaffolds in inhibiting cancer cell growth or proliferation. nih.govontosight.ai

Agents with activity against other diseases, such as neurological disorders, if in silico screening or phenotypic assays suggest such potential. ontosight.ai

Exploration of Alternative Biosynthetic Pathways in Other Microorganisms

This compound was isolated from Bacillus sp. strain GW90a. acs.orgacs.orgacs.org Investigating whether similar or analogous dimeric azine structures are produced by other microorganisms, particularly those from aquatic or unique ecological niches, is a valuable research avenue. This could involve:

Genome Mining: Searching for gene clusters homologous to those potentially involved in this compound biosynthesis in the genomes of other Bacillus strains or different bacterial genera. google.com

Metabolomic Screening: Employing advanced analytical techniques (e.g., LC-MS, GC-MS) to screen extracts from diverse microbial cultures for the presence of this compound or related azine derivatives. mdpi.com

Cultivation of Uncultured Microorganisms: Developing novel cultivation techniques to access the metabolic potential of currently uncultured microbial diversity, which may harbor unique biosynthetic pathways for novel azine compounds.

Discovering alternative biosynthetic pathways could provide insights into the evolutionary origins of azine biosynthesis in bacteria and potentially yield new enzymes or genetic elements that could be used for the heterologous production or engineering of this compound and its analogues.

Investigation of the Ecological Role of this compound in Aquatic Environments

While initial tests showed no antimicrobial activity against tested organisms, this compound's production by an aquatic bacterium suggests a potential ecological role within its native environment. acs.orgacs.orgacs.org Future research should aim to elucidate this role, which could be:

Signaling Molecule: this compound might act as a signaling molecule involved in communication between bacterial cells (quorum sensing) or interactions with other organisms in the aquatic ecosystem.

Defense Mechanism: Despite initial in vitro inactivity, this compound might exhibit activity against specific organisms or under particular environmental conditions not tested previously. It could also deter predation or colonization.

Metal Chelation or Environmental Modulation: The chemical structure might allow this compound to interact with metal ions or other environmental factors, influencing the local microenvironment.

Role in Biofilm Formation: this compound could play a role in the formation, structure, or dispersal of bacterial biofilms.

Research methods could include:

Co-culture Experiments: Studying the interaction of Bacillus sp. strain GW90a with other aquatic microorganisms in the presence and absence of this compound.

Transcriptomic and Proteomic Analysis: Investigating gene and protein expression in Bacillus sp. strain GW90a under different environmental conditions to understand the regulation of this compound biosynthesis and potential co-expressed genes involved in its function.

Environmental Sampling: Analyzing water and sediment samples from the habitat of Bacillus sp. strain GW90a to determine the concentration and distribution of this compound in situ. limnetica.com

Understanding the ecological role could reveal novel biological interactions and potentially lead to new applications related to environmental biotechnology or microbial ecology.

Potential as a Scaffold for Materials Science or Chemical Catalyst Development (Hypothetical)

The rigid, symmetrical dimeric azine structure of this compound, combined with the presence of chromane rings, suggests potential theoretical applications beyond biological contexts. acs.orgacs.orgacs.org This is a hypothetical area requiring significant exploratory research:

Materials Science: The scaffold's structural rigidity and potential for π-π interactions could make it suitable for incorporation into novel materials. Theoretical applications could include:

Components in organic semiconductors or electronic materials.

Building blocks for porous organic frameworks (POFs) with potential for gas storage or separation.

Stabilizers or additives in polymer materials.

Chemical Catalyst Development: The nitrogen atoms in the azine linker could potentially coordinate metal ions, suggesting a hypothetical role as a ligand in the development of new homogeneous or heterogeneous catalysts for various chemical transformations.

This research would involve:

Theoretical Calculations: Using computational chemistry to model the electronic properties and potential reactivity of the this compound scaffold.

Synthesis of Model Compounds: Preparing simpler analogues or fragments of this compound to test their properties in materials science or catalysis.

Exploration of Coordination Chemistry: Investigating the ability of the azine nitrogen atoms to bind to different metal centers.

These applications are highly speculative but highlight the potential for novel uses of natural product scaffolds in fields outside of traditional drug discovery.

Integration of Omics Data for Comprehensive Understanding of this compound Biosynthesis and Function

A comprehensive understanding of this compound biosynthesis, regulation, and ecological function will benefit significantly from the integration of various omics datasets. youtube.comnih.govnih.govresearchgate.netbiorxiv.org

Genomics: Sequencing the complete genome of Bacillus sp. strain GW90a to identify the gene cluster responsible for this compound biosynthesis. google.com

Transcriptomics: Analyzing gene expression profiles under different growth conditions or in response to environmental stimuli to understand the regulation of the biosynthetic pathway.

Proteomics: Identifying the enzymes involved in the biosynthesis and any other proteins whose expression is correlated with this compound production.

Metabolomics: Detailed analysis of the metabolic profile of the producing organism to identify intermediates in the biosynthetic pathway and other co-produced metabolites.

Integrating these datasets using bioinformatics and systems biology approaches can provide a holistic view of how this compound is produced, regulated, and potentially functions within the organism and its environment. youtube.comnih.govnih.govresearchgate.netbiorxiv.org This integrated understanding is crucial for optimizing production, engineering the biosynthetic pathway, and fully exploring the potential applications of this compound and its derivatives.

Q & A

Q. What common errors occur when interpreting this compound’s pharmacokinetic data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.